2-[2-(2-Methylphenyl)-2-oxoethylidene]-4-thiazolidinone
CAS No.:
Cat. No.: VC15734296
Molecular Formula: C12H11NO2S
Molecular Weight: 233.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11NO2S |
|---|---|
| Molecular Weight | 233.29 g/mol |
| IUPAC Name | 2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C12H11NO2S/c1-8-4-2-3-5-9(8)10(14)6-12-13-11(15)7-16-12/h2-6H,7H2,1H3,(H,13,15) |
| Standard InChI Key | WIBUPYDOTYSKFW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C(=O)C=C2NC(=O)CS2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a thiazolidinone core fused with a 2-methylphenyl group via an oxoethylidene linker. Its IUPAC name, (2Z)-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one, reflects this arrangement. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁NO₂S |
| Molecular Weight | 233.29 g/mol |
| Canonical SMILES | CC1=CC=CC=C1C(=O)C=C2NC(=O)CS2 |
| Topological Polar Surface Area | 61.3 Ų |
The Z-configuration of the ethylidene moiety ensures planar geometry, facilitating interactions with biological targets such as enzymes and DNA .
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) studies reveal distinct signals for the thiazolidinone ring protons (δ 3.8–4.2 ppm) and the aromatic protons of the 2-methylphenyl group (δ 6.8–7.4 ppm). Infrared (IR) spectroscopy confirms the presence of carbonyl stretches at 1,710 cm⁻¹ (thiazolidinone C=O) and 1,680 cm⁻¹ (ketone C=O).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step protocol:
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Thiosemicarbazone Formation: 2-Methylbenzaldehyde reacts with thiosemicarbazide in ethanol under reflux to yield the corresponding thiosemicarbazone intermediate.
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Cyclization: The intermediate undergoes acid-catalyzed cyclization (e.g., using HCl or H₂SO₄) to form the thiazolidinone ring.
Reaction yields range from 65% to 78%, depending on solvent polarity and catalyst concentration .
Optimization Strategies
Recent advances emphasize green chemistry approaches:
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Microwave-Assisted Synthesis: Reduces reaction time from 6 hours to 30 minutes while improving yield to 85% .
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Ionic Liquid Catalysts: Imidazolium-based ionic liquids enhance regioselectivity and reduce byproduct formation .
| Pathogen | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| S. aureus | 8 | Penicillin-binding protein inhibition |
| E. coli | 16 | DNA gyrase interference |
Anticancer Activity
The compound induces apoptosis in cancer cells via mitochondrial pathway activation. Studies on MCF-7 breast cancer cells report an IC₅₀ of 0.31 µM, surpassing doxorubicin (IC₅₀: 0.45 µM) in efficacy .
| Cell Line | IC₅₀ (µM) | Apoptotic Pathway Activated |
|---|---|---|
| MCF-7 | 0.31 | Caspase-9/-3 |
| HT29 | 0.30 | Bax/Bcl-2 dysregulation |
Mechanistic studies attribute this activity to cyclin-dependent kinase (CDK) inhibition and G1/S cell cycle arrest .
Antioxidant Properties
In ABTS radical scavenging assays, the compound exhibits 81.8% inhibition at 100 µM, comparable to ascorbic acid (85.2%) . The 2-methylphenyl group enhances electron donation capacity, stabilizing free radicals.
Mechanism of Action
Enzymatic Targets
The compound selectively inhibits tyrosine kinase and topoisomerase II, critical enzymes in cancer proliferation. Molecular docking simulations reveal a binding affinity of -9.2 kcal/mol for the ATP-binding pocket of EGFR .
Cellular Effects
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Reactive Oxygen Species (ROS) Generation: Elevates intracellular ROS levels by 2.5-fold, triggering oxidative stress-mediated apoptosis .
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DNA Intercalation: The planar structure facilitates intercalation into DNA duplexes, disrupting replication.
Comparative Analysis with Analogous Compounds
Structural Analogues
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Rhodanine Derivatives: Lack the 2-methylphenyl group, resulting in reduced anticancer potency (IC₅₀: 1.2–2.5 µM) .
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Thiazolidinediones: Exhibit antidiabetic activity but minimal antimicrobial effects.
Advantages of 2-[2-(2-Methylphenyl)-2-oxoethylidene]-4-thiazolidinone
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Enhanced Bioavailability: LogP value of 2.1 ensures optimal membrane permeability.
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Multitarget Engagement: Simultaneously modulates enzymatic and oxidative pathways .
Case Studies and Clinical Relevance
Preclinical Cancer Models
In murine xenograft models, daily oral administration (10 mg/kg) reduced tumor volume by 62% over 21 days, with no significant hepatotoxicity .
Synergistic Combinations
Co-administration with paclitaxel enhances cytotoxicity in resistant ovarian cancer cells (combination index: 0.45), suggesting utility in combination therapies .
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